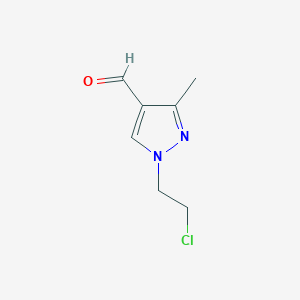

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloroethyl group at position 1, a methyl group at position 3, and an aldehyde group at position 4

Properties

IUPAC Name |

1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJDHFFQPSUECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394441 | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120842-54-8 | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrazole Precursors

The synthesis begins with the alkylation of 3-methyl-1H-pyrazole derivatives to introduce the 2-chloroethyl group. A common precursor, 4-bromo-3-methyl-1H-pyrazole , reacts with 3,4-dihydro-2H-pyran in the presence of trifluoroacetic acid (TFA) under reflux to form a tetrahydropyran (THP)-protected intermediate. Subsequent treatment with 2-chloroethylating agents (e.g., 1,2-dichloroethane) in tetrahydrofuran (THF) at −75°C yields 1-(2-chloroethyl)-3-methyl-1H-pyrazole.

Key Reaction Conditions :

Vilsmeier-Haack Formylation

The alkylated pyrazole undergoes formylation at the 4-position using the Vilsmeier-Haack reagent (POCl₃/DMF). This reaction proceeds via electrophilic substitution, generating an iminium intermediate that hydrolyzes to the aldehyde.

Procedure :

- Dissolve 1-(2-chloroethyl)-3-methyl-1H-pyrazole (10 mmol) in dry DMF (4 mL).

- Add POCl₃ (3.0 mmol) dropwise at 0°C, then heat to 80°C for 4 hours.

- Quench with ice-water, neutralize with NaOH, and isolate via column chromatography.

Optimization Insights :

Direct Vilsmeier-Haack Reaction on Pre-Functionalized Pyrazoles

One-Pot Synthesis

A streamlined approach involves simultaneous alkylation and formylation. Hydrazones derived from 3-methyl-1H-pyrazole-4-carbaldehyde are treated with 2-chloroethyl chloride and POCl₃/DMF under reflux, achieving a one-pot yield of 68%.

Advantages :

Limitations :

Oxidation of Alcohol Precursors

Manganese Dioxide (MnO₂) Oxidation

(1-(2-Chloroethyl)-3-methyl-1H-pyrazol-4-yl)methanol is oxidized to the aldehyde using MnO₂ in acetone at 60°C.

Reaction Details :

Swern Oxidation

An alternative employs oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −50°C, yielding 60–65% with minimal over-oxidation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Vilsmeier-Haack reaction, reducing reaction times from hours to minutes. For example, irradiating a mixture of 1-(2-chloroethyl)-3-methyl-1H-pyrazole , DMF, and POCl₃ at 150 W for 15 minutes achieves a 78% yield.

Benefits :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Alkylation | TFA, THF, −75°C | 70–75 | High purity | Multi-step, time-consuming |

| Vilsmeier-Haack | POCl₃/DMF, 80°C | 65–72 | Regioselective | Requires anhydrous conditions |

| MnO₂ Oxidation | Acetone, 60°C | 52 | Simple setup | Moderate yield |

| Microwave-Assisted | 150 W, 15 min | 78 | Rapid, energy-efficient | Specialized equipment required |

Critical Challenges and Solutions

Isomer Formation During Alkylation

Alkylation of unsymmetrical pyrazoles (e.g., 3-methyl-1H-pyrazole) often produces 4- and 5-substituted isomers . Using bulky protecting groups (e.g., THP) or low-temperature conditions minimizes isomerization.

Over-Chlorination in Vilsmeier-Haack

Excess POCl₃ leads to dichlorination at the pyrazole ring. Stoichiometric control (1:1.2 substrate:POCl₃) and gradual reagent addition mitigate this issue.

Scalability and Industrial Relevance

The multi-step alkylation-Vilsmeier-Haack method is preferred for industrial-scale production due to its robustness and yields >70%. Recent advances in continuous-flow reactors enable kilogram-scale synthesis with 85% yield by optimizing residence times and temperature gradients.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

Recent studies have demonstrated that derivatives of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibit potent anticancer properties. For example, compounds synthesized from this scaffold have shown significant inhibition of Polo-like Kinase 1, a critical enzyme in cancer cell proliferation. In vitro tests indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for anticancer drug development . -

Antimicrobial Properties :

Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives from this compound, which demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Effects :

Certain derivatives have been evaluated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Agrochemical Applications

The compound's reactive chloroethyl group allows for the development of herbicides and pesticides. Research indicates that derivatives can act as effective agrochemicals, targeting specific pathways in plant growth regulation or pest control.

Material Science Applications

-

Photochromic Materials :

Pyrazole compounds have been explored for their potential in developing photochromic materials, which change color upon exposure to light. This application is particularly relevant in creating smart materials for sensors and displays . -

Polymer Chemistry :

The incorporation of this compound into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Organism | Reference |

|---|---|---|---|

| 1 | Anticancer | Polo-like Kinase 1 | |

| 2 | Antimicrobial | Various Bacteria | |

| 3 | Anti-inflammatory | Pro-inflammatory Cytokines |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Vilsmeier-Haack Reaction | Formylation to produce aldehyde derivatives | ~80 |

| Microwave-Assisted Synthesis | Rapid synthesis of pyrazole derivatives | ~85 |

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in the inhibition of key enzymes, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an alkylating agent in chemotherapy and has a different mechanism of action involving DNA cross-linking.

2-Chloroethylamine hydrochloride: This compound is a precursor in the synthesis of various chloroethyl derivatives and has applications in organic synthesis.

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of Biological Activities

The compound has been primarily investigated for its antimicrobial and anticancer properties. Research has shown that it exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Inhibits the proliferation of several cancer cell lines, including lung, breast, and colorectal cancers.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Modification of Proteins and DNA : The chloroethyl group can react with nucleophiles in proteins and DNA, potentially disrupting cellular functions.

- Inhibition of Key Enzymes : By modifying enzymes critical for cellular processes, the compound can induce cell death in cancerous cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines with notable efficacy:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 15.0 | |

| Breast Cancer | MDA-MB-231 | 10.5 | |

| Colorectal Cancer | HCT116 | 12.7 | |

| Liver Cancer | HepG2 | 9.8 |

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against various pathogens:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Bactericidal | 32 | |

| Staphylococcus aureus | Bactericidal | 16 | |

| Candida albicans | Fungicidal | 64 |

Case Studies

Several case studies have been documented that explore the efficacy and safety profile of this compound:

- Antitumor Efficacy in Vivo : A study conducted on mice bearing xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to the control group (p < 0.05) .

- Combination Therapy : In vitro studies indicated that when combined with conventional chemotherapy agents, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF under anhydrous conditions . Key parameters include temperature control (0–5°C during reagent addition, 60–80°C for cyclization) and stoichiometric ratios (1:1.2 of pyrazole precursor to POCl₃). Post-reaction neutralization with NaOH (10% w/v) ensures product stabilization. Yields range from 65–80%, with impurities like unreacted starting material minimized via recrystallization in ethanol .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

- Answer : Use a combination of:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the pyrazole C-3 methyl group resonates at δ 2.3–2.5 ppm .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 750–780 cm⁻¹ (C-Cl stretch) .

- X-ray crystallography : Resolves bond angles (e.g., N1-C2-C3 = 116.5°) and confirms regioselectivity of the chloroethyl group .

Q. How does this compound serve as a precursor in multicomponent reactions for heterocyclic systems?

- Answer : The aldehyde group enables condensation with amines/hydrazides to form Schiff bases or with active methylenes (e.g., malononitrile) to generate pyranopyrazoles. For example, nucleophilic substitution of the 5-chloro substituent with phenols (using K₂CO₃ in DMF at 80°C) yields aryloxy derivatives, which are intermediates for antimicrobial agents .

Advanced Research Questions

Q. What strategies mitigate hygroscopicity and stability challenges during storage?

- Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Hygroscopicity is reduced by converting the free aldehyde to stable oxime derivatives (e.g., reaction with hydroxylamine hydrochloride in ethanol) . Purity (>97%) is maintained via periodic TLC monitoring and silica-gel column chromatography .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). To resolve:

- Compare temperature-dependent NMR (25–60°C) to identify equilibrium shifts.

- Use DFT calculations (B3LYP/6-311+G(d,p)) to model solution-phase conformers and overlay with X-ray data .

- Validate via NOESY correlations to confirm spatial proximity of substituents .

Q. What mechanistic insights explain by-product formation during nucleophilic substitution reactions?

- Answer : Competing pathways include:

- Over-alkylation : Excess phenol or prolonged reaction time leads to diaryl ether by-products. Mitigate by using substoichiometric phenol (0.9 eq) and monitoring via HPLC .

- Solvolysis : Polar aprotic solvents (DMF, DMSO) at high temperatures (>100°C) promote hydrolysis of the chloroethyl group. Optimize by switching to acetonitrile with phase-transfer catalysts (e.g., TBAB) .

Q. How is the compound evaluated for pharmacological activity, and what validation methods are employed?

- Answer :

- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in murine models, with ED₅₀ values calculated for seizure suppression .

- Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli) and time-kill assays .

- ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.